Sulfameter N1-Glucuronide
Description
Properties
Molecular Formula |
C₁₇H₂₀N₄O₉S |
|---|---|
Molecular Weight |
456.43 |
Synonyms |
(2S,3S,5R,6R)-6-(4-Amino-N-(5-methoxypyrimidin-2-yl)phenylsulfonamido)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Sulfamethoxazole N1-Glucuronide is extensively studied for its role in the metabolic processing of sulfamethoxazole. It serves as a marker for understanding the detoxification pathways involved in drug metabolism. The compound is formed through the action of UDP-glucuronosyltransferase enzymes, which catalyze the glucuronidation process, enhancing the solubility and excretion of sulfamethoxazole from the body.
Table 1: Key Pharmacokinetic Properties
| Property | Description |
|---|---|
| Absorption | Rapid and complete absorption |
| Metabolism | Glucuronidation via UDP-glucuronosyltransferase |
| Excretion | Primarily via urine |
| Solubility | Increased solubility due to glucuronidation |
Toxicology Studies
Research has shown that sulfamethoxazole N1-Glucuronide plays a crucial role in assessing the toxicological effects of sulfamethoxazole. This metabolite can influence various cellular processes, including cell signaling and gene expression, potentially reducing cellular toxicity by facilitating excretion.
Case Study: Toxicological Impact
A study highlighted that patients receiving prolonged sulfamethoxazole therapy exhibited hematologic effects such as agranulocytosis and hemolytic anemia. Monitoring levels of sulfamethoxazole N1-Glucuronide can provide insights into these adverse reactions and help manage therapy effectively .
Clinical Applications
Sulfamethoxazole N1-Glucuronide is also relevant in clinical settings for its implications in drug interactions and patient management. The compound's ability to modulate drug levels through glucuronidation can affect therapeutic outcomes.
Table 2: Clinical Implications
| Clinical Aspect | Implication |
|---|---|
| Drug Interactions | Alters bioavailability of concomitant medications |
| Patient Management | Monitoring can predict adverse effects |
| Therapeutic Drug Monitoring | Useful in adjusting dosages based on metabolism |
Environmental Studies
The environmental impact of sulfonamide antibiotics, including sulfamethoxazole N1-Glucuronide, has been investigated due to their persistence in aquatic ecosystems. Studies indicate that these compounds can affect microbial communities and contribute to antibiotic resistance .
Case Study: Environmental Persistence
Research conducted on the leaching behavior of sulfonamides demonstrated that sulfamethoxazole residues, including its glucuronide form, could persist in soil and water systems, raising concerns about their ecological effects .
Future Research Directions
Ongoing research aims to explore further applications of sulfamethoxazole N1-Glucuronide in various domains:
- Biomarker Development : Investigating its potential as a biomarker for assessing exposure to sulfonamide antibiotics.
- Therapeutic Innovations : Exploring its role in enhancing drug efficacy through modulation of metabolic pathways.
- Microbiota Interactions : Understanding how this compound interacts with gut microbiota and its implications for human health.
Comparison with Similar Compounds
Structural Comparison
N1-glucuronides are characterized by glucuronic acid conjugation at the nitrogen atom of heterocyclic or aromatic amines. Below is a structural comparison of Sulfameter N1-Glucuronide with related compounds:
| Compound | Parent Drug | Conjugation Site | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Sulfamethazine | N1-pyrimidine | C₁₈H₂₂N₄O₈S | 454.45 |
| Cotinine N1-Glucuronide | Cotinine (nicotine metabolite) | N1-pyridine | C₁₀H₁₆N₂O₆ | 260.25 (calculated) |
| Losartan N1-Glucuronide | Losartan | Acyl-glucuronide (carboxylic acid) | C₂₂H₂₄KN₆O₃ | 516.62 (approx.) |
| Nicotine N1-Glucuronide | Nicotine | N1-pyridine | C₁₀H₁₆N₂O₆ | 260.25 (calculated) |
Key observations :
- This compound and Cotinine N1-Glucuronide share N1-pyridine/pyrimidine conjugation , whereas Losartan forms an acyl-glucuronide at a carboxylic acid group, leading to differences in metabolic stability and reactivity .
- Nicotine and cotinine glucuronides exhibit stereoselective metabolism, with S(-)-nicotine showing 4x higher intrinsic clearance than its R(+)-isomer in human liver microsomes .
Pharmacokinetic and Metabolic Differences
Metabolic Pathways:
- Cotinine N1-Glucuronide : Catalyzed predominantly by UGT2B10 , with a renal clearance rate of ~17.89 mL/min for related sulfonamide metabolites .
- Nicotine N1-Glucuronide : Also UGT2B10-dependent, but exhibits marked stereoselectivity (Kₘ = 0.11 mM for S(-)-nicotine vs. 0.23 mM for R(+)-nicotine) .
Protein Binding and Clearance:
| Parameter | This compound | Cotinine N1-Glucuronide | Nicotine N1-Glucuronide |
|---|---|---|---|
| Protein Binding | 11% | Data unavailable | Data unavailable |
| Renal Clearance | Not detected in plasma | ~17.89 mL/min* | ~1.2 µL/min/mg protein |
| Plasma Half-Life (t₁/₂) | N/A (rapid excretion) | ~25–30 hours (parent) | ~2–3 hours (parent) |
*Data extrapolated from sulfamonomethoxine’s N4-acetyl metabolite .
Enzymatic and Analytical Considerations
Preparation Methods
Biological Matrix Selection
Sulfameter N1-Glucuronide is predominantly isolated from urine and plasma due to its renal excretion pathway. Edible animal tissues, such as liver and kidney, are also viable sources, as sulfonamides and their metabolites accumulate in these organs during metabolic processing.
QuEChERS-Based Extraction
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely employed for metabolite extraction. Key steps include:
-
Homogenization : 5 g of finely ground tissue mixed with 5 mL water and 10 mL acetonitrile (1% acetic acid).
-
Salting-Out : Addition of 0.5 g sodium hydrogencitrate sesquihydrate, 1.0 g sodium citrate, 4.0 g anhydrous magnesium sulfate, and 1 g sodium chloride to induce phase separation.
-
Cleanup : Purification with 150 mg primary secondary amine (PSA) and 900 mg anhydrous magnesium sulfate to remove lipids and pigments.
Table 1: Extraction Efficiency of this compound Using QuEChERS
| Parameter | Value/Description |
|---|---|
| Recovery Rate | >85% |
| Matrix Effect | -15% to +20% (corrected via IS) |
| Limit of Detection | 0.1 µg/kg |
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC)
A Zorbax Eclipse XDB-C8 column (3.5 µm, 2.1 × 100 mm) achieves baseline separation of sulfonamides and their glucuronides. The mobile phase comprises:
-
Solvent A : 0.01% formic acid in water.
-
Solvent B : 0.01% formic acid in methanol.
Table 2: Gradient Elution Profile for HPLC
| Time (min) | % Solvent B |
|---|---|
| 0–10 | 5–10 |
| 10–12 | 10–50 |
| 12–15 | 50–100 |
| 15–17 | 100 |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC reduces run times by 40% compared to HPLC, with a LOQ of 0.1 ng/mL for this compound. The use of sub-2 µm particles enhances resolution, critical for differentiating N1-glucuronide from its structural isomers.
Mass Spectrometric Detection
Triple Quadrupole MS/MS
An Agilent 6410 electrospray triple quadrupole mass spectrometer operating in positive ion mode is optimal for quantification. Key parameters:
-
Collision Energy : 10–30 eV (compound-specific optimization).
-
Fragmentor Voltage : 135 V.
-
Dwell Time : 50 ms per transition.
Table 3: MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|
| 429.4 → 214.1 | 20 | |
| 429.4 → 156.0 | 25 |
Internal Standardization
Deuterated Sulfamethoxazole (SMX-D4) serves as the internal standard, mitigating matrix effects and improving precision. A working concentration of 10 mg/L ensures linearity across 1–100 µg/mL.
Method Validation and Quality Control
Linearity and Sensitivity
Calibration curves for this compound exhibit R² > 0.99 across 0.1–200 µg/mL. The limit of quantification (LOQ) is validated at 0.1 µg/kg in tissues and 0.5 ng/mL in plasma.
Precision and Accuracy
-
Intra-Day Precision : <10% RSD.
-
Inter-Day Precision : <15% RSD.
Stability Considerations
Q & A
Advanced Research Question
- Use cross-species liver microsomes (e.g., human, rat, dog) to compare intrinsic clearance rates.
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios.
- Include bile-duct cannulated models to assess fecal excretion patterns and enterohepatic recycling .
What methodologies are recommended for detecting this compound in complex matrices like plasma or urine?
Basic Research Question
Sample preparation should include protein precipitation (acetonitrile or methanol) followed by solid-phase extraction (SPE) to isolate the analyte. For enhanced sensitivity:
- Use LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to the glucuronide’s fragmentation pattern.
- Spike samples with deuterated analogs (e.g., this compound-d4) as internal standards to correct for matrix effects .
How can contradictory data on the renal excretion of this compound be analyzed?
Advanced Research Question
Contradictions may stem from variability in urinary pH or transporter expression (e.g., OAT1/3). To mitigate:
- Conduct pH-dependent solubility studies to assess ionization effects.
- Use transfected cell models (e.g., HEK293-OAT1) to quantify transporter-mediated uptake .
- Apply meta-analysis frameworks to harmonize data across studies, adjusting for covariates like age or renal function .
What strategies are effective in elucidating the role of this compound in drug-drug interactions (DDIs)?
Advanced Research Question
- Screen for UGT inhibition/induction using reporter gene assays (e.g., pregnane X receptor activation).
- Co-incubate Sulfameter with known UGT inhibitors (e.g., probenecid) in HLM to assess changes in glucuronidation rates .
- Model DDIs using static or dynamic (PBPK) approaches to predict clinical relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
